molecular formula C20H21N3 B2749609 1-Benzyl-4-piperidinophthalazine CAS No. 304885-21-0

1-Benzyl-4-piperidinophthalazine

Cat. No.: B2749609
CAS No.: 304885-21-0
M. Wt: 303.409
InChI Key: NELQVCLPPTUHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-piperidinophthalazine is a chemical compound with the molecular formula C20H21N3 and a molecular weight of 303.4 g/mol . It is primarily used in research settings and is not intended for human or veterinary use . The compound features a piperidine ring bonded to a phthalazine moiety, with a benzyl group attached to the nitrogen atom of the piperidine ring.

Scientific Research Applications

1-Benzyl-4-piperidinophthalazine has diverse applications in scientific research, including:

Future Directions

Research into 1-Benzyl-4-piperidinophthalazine and related compounds is ongoing, with studies exploring their potential applications in various fields. For example, derivatives of similar compounds have shown promise as potent BRD4 inhibitors with anti-breast cancer activity . Additionally, modifications of drugs like donepezil, which have a similar structure to this compound, are being explored for their potential in treating neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

It is known to be used in pharmaceutical testing , suggesting that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its use in pharmaceutical testing , it is likely that it influences cell function in some way, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

The synthesis of 1-Benzyl-4-piperidinophthalazine can be achieved through various synthetic routes. One common method involves the reaction of 4-piperidone or its hydrochloride salt with alkylbenzyl halides via nucleophilic substitution . This reaction typically requires specific conditions, such as the use of a suitable solvent and controlled temperature, to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-piperidinophthalazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives, while reduction could produce various piperidine-based compounds.

Comparison with Similar Compounds

1-Benzyl-4-piperidinophthalazine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combined piperidine and phthalazine structure, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-benzyl-4-piperidin-1-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-3-9-16(10-4-1)15-19-17-11-5-6-12-18(17)20(22-21-19)23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQVCLPPTUHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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